5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 874787-48-1
VCID: VC8480597
InChI: InChI=1S/C8H4N2O2S2/c11-7(12)5-3-4-6(14-5)9-8-10(4)1-2-13-8/h1-3H,(H,11,12)
SMILES: C1=CSC2=NC3=C(N21)C=C(S3)C(=O)O
Molecular Formula: C8H4N2O2S2
Molecular Weight: 224.3 g/mol

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid

CAS No.: 874787-48-1

Cat. No.: VC8480597

Molecular Formula: C8H4N2O2S2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid - 874787-48-1

Specification

CAS No. 874787-48-1
Molecular Formula C8H4N2O2S2
Molecular Weight 224.3 g/mol
IUPAC Name 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Standard InChI InChI=1S/C8H4N2O2S2/c11-7(12)5-3-4-6(14-5)9-8-10(4)1-2-13-8/h1-3H,(H,11,12)
Standard InChI Key YVAYRVRJROAHIC-UHFFFAOYSA-N
SMILES C1=CSC2=NC3=C(N21)C=C(S3)C(=O)O
Canonical SMILES C1=CSC2=NC3=C(N21)C=C(S3)C(=O)O

Introduction

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid is a highly complex organic compound with a unique tricyclic structure. Its molecular framework integrates sulfur and nitrogen atoms within the ring system, imparting distinct chemical and physical properties that make it valuable for various scientific and industrial applications.

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization reactions of precursors containing sulfur and nitrogen functional groups.

  • Use of specific catalysts (e.g., Lewis acids) to facilitate ring closure.

  • Solvents like dimethylformamide (DMF) or acetonitrile to optimize reaction conditions.

Industrial Production

Industrial-scale synthesis may utilize continuous flow reactors to ensure high yield and purity while maintaining cost efficiency.

Chemical Reactivity

The compound exhibits versatile reactivity due to the presence of sulfur and nitrogen atoms:

Reaction TypeDetails
OxidationSulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like H₂O₂ or KMnO₄.
ReductionReduction of the compound can lead to structural modifications under agents like NaBH₄ or LiAlH₄.
SubstitutionFunctional group substitution reactions are facilitated by the electron-rich nature of the rings.

Scientific Research

The compound serves as a building block for synthesizing more complex molecules in organic chemistry research.

Biological Studies

Due to its heterocyclic structure, it is being investigated for interactions with biological macromolecules.

Industrial Use

Potential applications include:

  • Development of novel catalysts.

  • Materials science for creating advanced polymers or coatings.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylateSimilar tricyclic system with methyl ester groupUsed in synthetic organic chemistry
5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraenyl(pyrrolidinyl)methanoneContains pyrrolidine substituentInvestigated for pharmaceutical potential

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